

A Technical Guide to DiSulfo-Cy5 Alkyne TEA: Properties, Protocols, and Applications

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Compound of Interest

Compound Name: DiSulfo-Cy5 alkyne TEA

Cat. No.: B15598582

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **DiSulfo-Cy5 alkyne TEA**, a water-soluble, far-red fluorescent dye engineered for stable bioconjugation through click chemistry. Its high hydrophilicity, conferred by two sulfo-groups, minimizes aggregation and non-specific binding, making it an excellent choice for labeling proteins, nucleic acids, and other biomolecules in aqueous environments. The terminal alkyne group enables covalent attachment to azide-modified targets via the highly efficient and bioorthogonal Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) reaction.

Core Properties of DiSulfo-Cy5 Alkyne TEA

The photophysical and chemical characteristics of **DiSulfo-Cy5 alkyne TEA** make it a robust tool for fluorescence-based detection. Key quantitative data are summarized below.

Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	~649 nm	[1][2]
Emission Maximum (λ_{em})	~666-672 nm	[2]
Molar Extinction Coefficient (ϵ)	~250,000 - 271,000 M ⁻¹ cm ⁻¹	[1][2][3]
Fluorescence Quantum Yield (Φ)	~0.2 - 0.28	[2][3]
Molecular Weight	781.04 g/mol	[4]
Recommended Laser Line	633 nm or 647 nm	[1]
Solubility	Water, DMSO, DMF, Methanol	[1][5]
Reactive Group	Alkyne (for click chemistry)	[6][7][8]

Experimental Protocols

This protocol outlines the general procedure for determining the excitation and emission spectra of **DiSulfo-Cy5 alkyne TEA** using a fluorescence spectrophotometer.

Materials:

- **DiSulfo-Cy5 alkyne TEA**
- Anhydrous Dimethyl sulfoxide (DMSO) or appropriate solvent (e.g., methanol or water)
- Phosphate-buffered saline (PBS) or buffer of choice
- Quartz cuvettes
- Fluorescence spectrophotometer

Procedure:

- **Stock Solution Preparation:** Prepare a concentrated stock solution of **DiSulfo-Cy5 alkyne TEA** (e.g., 1 mM) in anhydrous DMSO. Protect the solution from light and store at -20°C.

- **Working Solution Preparation:** Dilute the stock solution in the desired experimental buffer (e.g., PBS) to a final concentration suitable for fluorescence measurements (typically in the low micromolar to nanomolar range). The final DMSO concentration should be kept low (e.g., <1%) to avoid solvent effects on the spectral properties.
- **Instrument Setup:**
 - Turn on the fluorescence spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.
 - Set the excitation and emission slit widths (e.g., 5 nm).
- **Emission Spectrum Measurement:**
 - Place a cuvette containing the working solution into the sample holder.
 - Set the excitation wavelength to the expected maximum (e.g., 649 nm).
 - Scan a range of emission wavelengths (e.g., 660 nm to 800 nm).
 - Identify the wavelength with the maximum fluorescence intensity; this is the emission maximum (λ_{em}).
- **Excitation Spectrum Measurement:**
 - Set the emission monochromator to the determined emission maximum (λ_{em}).
 - Scan a range of excitation wavelengths (e.g., 550 nm to 660 nm).
 - The wavelength that produces the highest fluorescence intensity is the excitation maximum (λ_{ex}).
- **Data Analysis:** Plot fluorescence intensity versus wavelength for both scans to visualize the spectra.

This protocol describes a general method for conjugating **DiSulfo-Cy5 alkyne TEA** to an azide-modified biomolecule (e.g., a protein or oligonucleotide).

Materials:

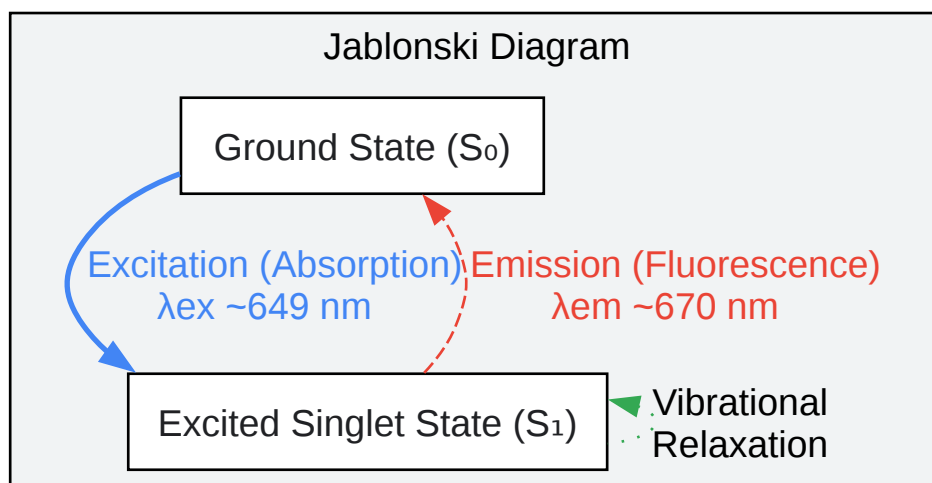
- **DiSulfo-Cy5 alkyne TEA**
- Azide-modified biomolecule
- Copper(II) sulfate (CuSO_4)
- Reducing agent: Sodium ascorbate
- Copper-stabilizing ligand (optional but recommended): Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous reactions.[\[9\]](#)
- Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer, pH 7-8.
- DMSO for preparing dye stock solution.
- Purification system (e.g., size exclusion chromatography, dialysis, or ethanol precipitation for oligonucleotides).

Procedure:

- Prepare Reagent Stock Solutions:
 - Dye: Dissolve **DiSulfo-Cy5 alkyne TEA** in DMSO to a concentration of 10 mM.
 - Biomolecule: Dissolve the azide-modified biomolecule in the reaction buffer to a known concentration (e.g., 1-5 mg/mL for proteins).
 - Copper Sulfate: Prepare a 20-100 mM stock solution of CuSO_4 in water.[\[9\]](#)[\[10\]](#)
 - Ligand (THPTA): Prepare a 100 mM stock solution of THPTA in water.[\[9\]](#)
 - Sodium Ascorbate: Prepare a 100-300 mM stock solution of sodium ascorbate in water. This solution must be made fresh immediately before use as it oxidizes quickly.[\[9\]](#)
- Set Up the Reaction:
 - In a microcentrifuge tube, combine the azide-modified biomolecule with the reaction buffer.

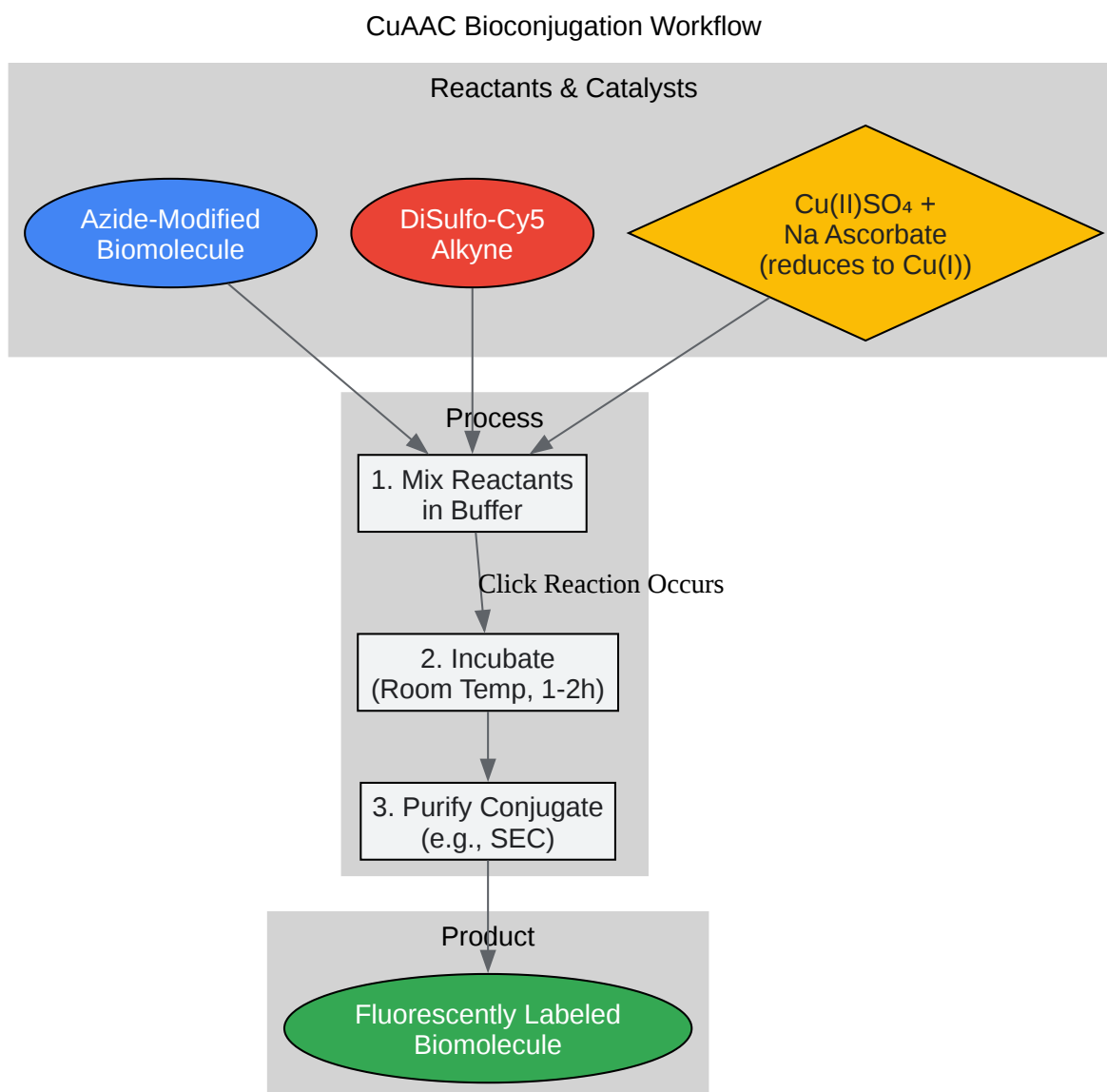
- Add **DiSulfo-Cy5 alkyne TEA** stock solution. A 2-10 fold molar excess of dye over the biomolecule is a common starting point.
- Add the THPTA ligand solution (if used), followed by the CuSO₄ solution. Vortex briefly to mix.^[9]
- Initiate the Reaction:
 - Add the freshly prepared sodium ascorbate solution to the mixture to initiate the click reaction.^[9] The final concentrations might typically be: 1-2 mM CuSO₄, 1-2 mM THPTA, and 10-15 mM sodium ascorbate.
 - Vortex the tube gently.
- Incubation:
 - Allow the reaction to proceed for 1-2 hours at room temperature, protected from light. Reaction times may vary depending on the specific reactants.
- Purification:
 - Remove the unreacted dye and reaction components from the labeled biomolecule.
 - For proteins, use a desalting column (size exclusion chromatography) or dialysis.
 - For oligonucleotides, ethanol precipitation is often effective.^[10]
- Confirmation and Storage:
 - Confirm successful conjugation using UV-Vis spectroscopy (looking for both the protein/DNA absorbance peak and the dye peak at ~649 nm) or gel electrophoresis with fluorescence imaging.
 - Store the purified conjugate according to the biomolecule's requirements, typically at 4°C or -20°C, protected from light.

Visualizations



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Caption: Principle of fluorescence excitation and emission.



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Caption: Workflow for CuAAC-mediated bioconjugation.

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